molecular formula C12H19N3O2 B11037973 2-(4-Propioloylpiperazin-1-yl)-N-propylacetamide

2-(4-Propioloylpiperazin-1-yl)-N-propylacetamide

Cat. No.: B11037973
M. Wt: 237.30 g/mol
InChI Key: DLPHHGHZVVJNQC-UHFFFAOYSA-N
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Description

2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a prop-2-ynoyl group and an N-propylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.

    Substitution with Prop-2-ynoyl Group: The piperazine ring is then substituted with a prop-2-ynoyl group using reagents such as prop-2-ynoyl chloride in the presence of a base like triethylamine.

    Introduction of N-Propylacetamide Moiety: The final step involves the acylation of the substituted piperazine with propylacetamide using reagents like acetic anhydride or propionyl chloride.

Industrial Production Methods

In industrial settings, the production of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues: Studied for their antimicrobial properties.

Uniqueness

2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE stands out due to its unique combination of a prop-2-ynoyl group and an N-propylacetamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-propyl-2-(4-prop-2-ynoylpiperazin-1-yl)acetamide

InChI

InChI=1S/C12H19N3O2/c1-3-5-13-11(16)10-14-6-8-15(9-7-14)12(17)4-2/h2H,3,5-10H2,1H3,(H,13,16)

InChI Key

DLPHHGHZVVJNQC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1CCN(CC1)C(=O)C#C

Origin of Product

United States

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